molecular formula C16H14 B1329340 2,3-Dimethylanthracene CAS No. 613-06-9

2,3-Dimethylanthracene

Cat. No.: B1329340
CAS No.: 613-06-9
M. Wt: 206.28 g/mol
InChI Key: OGVRJXPGSVLDRD-UHFFFAOYSA-N
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Description

2,3-Dimethylanthracene is an organic compound with the molecular formula C16H14. It is a derivative of anthracene, characterized by the presence of two methyl groups at the 2 and 3 positions of the anthracene ring. This compound is known for its photophysical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and column chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylanthracene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can yield dihydroanthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthracene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

2,3-Dimethylanthracene is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in photophysical studies.

    Biology: It is employed in studies involving DNA intercalation and fluorescence tagging.

    Medicine: Research explores its potential use in photodynamic therapy for cancer treatment.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Comparison with Similar Compounds

    Anthracene: The parent compound without methyl substitutions.

    9,10-Dimethylanthracene: Another derivative with methyl groups at the 9 and 10 positions.

    2,3,6,7-Tetramethylanthracene: A derivative with four methyl groups.

Comparison: 2,3-Dimethylanthracene is unique due to its specific substitution pattern, which affects its photophysical properties and reactivity. Compared to anthracene, it has altered electronic properties, making it more suitable for certain applications like OLEDs. The position of the methyl groups also influences its ability to undergo specific chemical reactions, distinguishing it from other methylated anthracenes.

Properties

IUPAC Name

2,3-dimethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-7-15-9-13-5-3-4-6-14(13)10-16(15)8-12(11)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVRJXPGSVLDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210189
Record name 2,3-Dimethylanthracene
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-06-9
Record name 2,3-Dimethylanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-06-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylanthracene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylanthracene
Source EPA DSSTox
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Record name 2,3-dimethylanthracene
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Record name 2,3-DIMETHYLANTHRACENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the crystal structure of 2,3-Dimethylanthracene?

A1: this compound crystallizes in a triclinic lattice, exhibiting a pseudo-centrosymmetric arrangement. While it has two molecules per unit cell, these acentric molecules display dipolar structural disorder. [, ] This disorder contributes to the broadening of phonon lines observed even at low temperatures. [, ]

Q2: How does deuteration impact the dynamics of this compound crystals?

A2: Inelastic incoherent neutron scattering studies on deuterated this compound samples reveal that deuteration influences the dynamics of both the molecular bodies and the methyl side groups. [, ] These changes manifest as differences in the amplitude-weighted phonon density of states spectra. [, ]

Q3: Can we model the lattice dynamics of this compound computationally?

A3: Yes, lattice dynamical calculations using a '6-exp' potential for atom-atom interactions, incorporating internal degrees of freedom, effectively describe the incoherent and coherent neutron scattering results of this compound. [, ]

Q4: How does the this compound crystal structure affect incorporated molecules?

A4: Single dibenzoterrylene molecules embedded in a this compound crystal matrix experience significant spectral diffusion and dynamic disorder. [] This is attributed to the combination of the host crystal's static disorder and slight reorientations of the methyl groups within the this compound molecules. []

Q5: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A5: Various spectroscopic methods are valuable for studying this compound and its derivatives. These include:

  • Inelastic incoherent and coherent neutron scattering: Provides insights into lattice dynamics and phonon behavior. [, ]
  • Nuclear Overhauser Effect Spectroscopy (NOESY): Helps determine the relative configuration of photodimers. []
  • Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy: Offers information about vibrational modes and molecular structure. []

Q6: Are there potential applications for this compound in light-harvesting systems?

A7: Theoretical studies suggest that this compound exhibits promising light-harvesting efficiency, making it a potential candidate for use in dye-sensitized solar cells (DSSCs). []

Q7: Can we predict the properties of this compound derivatives computationally?

A8: Yes, Density Functional Theory (DFT) calculations, particularly using the RB3LYP method with the 6-311 + G(d) basis set, have been employed to predict various properties of this compound derivatives, including vibrational frequencies, hyperpolarizabilities, and molecular electrostatic potentials. [] These computational approaches provide valuable insights into the molecular properties and potential applications of these compounds.

Q8: Has this compound been found in natural sources?

A9: Yes, this compound has been identified in crude oil samples. Gas-liquid chromatography analysis of triaromatic hydrocarbon concentrates from various oil fields led to its identification, highlighting its presence as a constituent of this complex natural resource. []

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